Hamigeran B

Antiviral Herpes Simplex Virus Poliovirus

Hamigeran B is the only member of the hamigeran diterpenoid family exhibiting potent, broad-spectrum antiviral activity (100% inhibition of Herpes Simplex and Poliovirus at 132 μg/disk) with moderate P-388 cytotoxicity (IC50 13.5 μM). Its 6-6-5 tricyclic core, three contiguous stereocenters, and C-8 bromine substituent define a unique biological profile that cannot be replicated by any structural analog. Substituting with Hamigeran A, C, D, or 4-bromohamigeran B results in complete loss of antiviral phenotype, making Hamigeran B an irreplaceable positive control and lead scaffold for antiviral screening programs. Source this benchmark compound for SAR studies, methodology development, or dual antiviral-anticancer research.

Molecular Formula C18H21BrO3
Molecular Weight 365.3 g/mol
Cat. No. B1241155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHamigeran B
Synonymshamigeran B
Molecular FormulaC18H21BrO3
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C
InChIInChI=1S/C18H21BrO3/c1-8(2)10-5-6-18(4)13(10)11-7-9(3)14(19)15(20)12(11)16(21)17(18)22/h7-8,10,13,20H,5-6H2,1-4H3/t10-,13-,18-/m1/s1
InChIKeyLJUSWSWJFIZLDY-AJAPIDPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hamigeran B: Marine Naphthoquinone with Verified Antiviral Differentiation


Hamigeran B is a brominated naphthoquinone diterpenoid (C18H21BrO3, MW 365.3 g/mol) isolated from the New Zealand marine sponge Hamigera tarangaensis, first characterized in 2000 [1]. It belongs to the hamigeran family, comprising over 30 structurally related diterpenoids that feature either a 6-6-5 or 6-7-5 tricyclic carbon skeleton, with Hamigeran B distinguished by its 6-6-5 hamigerane core bearing three contiguous stereocenters and a C-8 bromine substituent [2]. Unlike the majority of its in-class analogs, Hamigeran B exhibits potent, broad-spectrum antiviral activity, while displaying only moderate cytotoxicity, establishing a unique biological profile within this structural family [3].

Why Hamigeran Analogs Cannot Substitute for Hamigeran B in Antiviral Research


Within the hamigeran natural product family, substitution based solely on structural similarity or class membership is not scientifically valid due to marked divergence in biological activity profiles. The parent isolation study explicitly determined that among the eight initially characterized hamigerans (A, B, C, D, E, debromohamigeran A, 4-bromohamigeran B, and debromohamigeran E), Hamigeran B was the only member to exhibit antiviral activity, achieving complete inhibition of both herpes and polio viruses, whereas all other family members tested were completely inactive in antiviral assays [1]. Conversely, Hamigeran D demonstrated the most potent cytotoxicity against P-388 leukemia cells (IC50 8.0 μM), with Hamigeran B showing approximately 41% lower potency (IC50 13.5 μM) in the same assay system [2]. This functional segregation within a single structural family underscores that minor modifications to the hamigeran scaffold—such as the presence or absence of bromine at C-8, the oxidation state of the quinone moiety, or the tricyclic core geometry—drastically alter biological target engagement. Consequently, generic substitution with a structurally related hamigeran (e.g., Hamigeran A, 4-bromohamigeran B, or Hamigeran C) would result in complete loss of the antiviral phenotype that defines Hamigeran B's primary research value.

Quantitative Differentiation of Hamigeran B: Head-to-Head Comparator Evidence


Hamigeran B vs. Hamigerans A, C, and D: Direct Antiviral Activity Comparison

In the original isolation and characterization study, Hamigeran B demonstrated 100% in vitro virus inhibition against both Herpes and Polio viruses at a test concentration of 132 μg per disk, with only slight cytotoxicity observed throughout the entire well. Critically, none of the other seven hamigeran family members isolated and tested in parallel (Hamigerans A, C, D, E, debromohamigeran A, 4-bromohamigeran B, and debromohamigeran E) showed any detectable antiviral activity under identical assay conditions [1]. This finding was independently corroborated in subsequent synthetic studies, which confirmed that Hamigeran B was the only family member to display antiviral activity, effecting complete inhibition of both viruses at low concentration [2].

Antiviral Herpes Simplex Virus Poliovirus

Hamigeran B vs. Hamigeran D: Differential Cytotoxicity Potency in P-388 Leukemia Cells

In the primary isolation study, Hamigeran B exhibited moderate in vitro antitumor activity against the P-388 murine leukemia cell line with an IC50 value of 13.5 μM. In the same assay, Hamigeran D displayed the strongest cytotoxicity among the family members, with an IC50 of 8.0 μM—approximately 1.7-fold more potent than Hamigeran B. Hamigeran C and 4-bromohamigeran B showed IC50 values of 16.0 μM and 13.9 μM, respectively, while Hamigeran A was the least potent at 31.6 μM [1]. This rank-order potency (D > B ≈ 4-bromo-B > C > A) has been reproduced in subsequent independent studies [2].

Anticancer Cytotoxicity P-388 Murine Leukemia

Hamigeran B vs. Hamigeran G: Cytotoxicity Comparison in HL-60 Leukemia Cells

In a study examining the synthetic approaches toward hamigerans with a 6-7-5 tricyclic core, Hamigeran G demonstrated growth inhibition activity against the HL-60 human leukemia cell line with an IC50 value of 2.5 ± 0.2 μM [1]. While Hamigeran B's activity against HL-60 cells was not directly reported in this study, its established activity against P-388 leukemia cells (IC50 13.5 μM) provides a comparative baseline for class-level inference [2]. The 5.4-fold higher potency of Hamigeran G in the HL-60 model, combined with the structural distinction between Hamigeran B's 6-6-5 core and Hamigeran G's 6-7-5 core, suggests divergent mechanisms of cytotoxicity that may warrant compound-specific selection depending on the leukemia subtype under investigation.

Anticancer HL-60 Leukemia Cytotoxicity

Hamigeran B Simplified Analogs: NO Production Inhibition in Neuroinflammation Models

A series of 23 simplified Hamigeran B and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogs were synthesized and evaluated for anti-neuroinflammatory activity in LPS-activated BV-2 microglial cells. The most potent inhibitors among the series were compounds 9c and 9q, which demonstrated IC50 values of 5.85 μM and 6.31 μM, respectively, for nitric oxide (NO) production inhibition [1]. While these values represent simplified analogs rather than the parent Hamigeran B structure, they establish the Hamigeran B scaffold as a viable starting point for developing neuroinflammatory inhibitors and provide a quantitative benchmark for subsequent analog optimization efforts.

Neuroinflammation Nitric Oxide Inhibition Microglial Cells

Hamigeran B vs. 4-Bromohamigeran B: Antimicrobial Activity Differentiation

In the initial characterization study, 4-bromohamigeran B, Hamigeran C, and triethylhamigeran E showed moderate antibacterial activity against Bacillus subtilis, producing a 3-mm inhibition zone outside the disk at assay loadings of 96, 150, and 156 μg, respectively. In contrast, Hamigeran B showed only slight inhibition against B. subtilis under identical assay conditions. Neither Hamigeran B nor 4-bromohamigeran B exhibited any detectable activity against the Gram-negative bacterium Escherichia coli or the yeast Candida albicans [1]. This differential antibacterial profile, despite the close structural similarity (4-bromohamigeran B differs from Hamigeran B solely by an additional bromine substituent at C-4), highlights the exquisite structure-activity sensitivity of the hamigeran scaffold.

Antibacterial Antifungal Bacillus subtilis

Hamigeran B Synthetic Accessibility: Validated Total Synthesis Routes with Defined Yields

Multiple independent research groups have reported validated total synthesis routes for Hamigeran B, establishing reliable synthetic accessibility that is not uniformly available for all hamigeran family members. A catalytic asymmetric formal synthesis of (+)-hamigeran B was achieved using Pd-catalyzed decarboxylative allylic alkylation, employing a trifluoromethylated derivative of t-BuPHOX to form the critical quaternary carbon center in excellent yield and enantioselectivity, with conversion to a late-stage intermediate in three steps [1]. Additionally, a formal synthesis of (±)-hamigeran B was achieved via intramolecular alkynylogous Mukaiyama aldol reaction promoted by dual Lewis acid activation [2]. In contrast, syntheses of 6-7-5 core hamigerans (C, D, G) required significantly longer synthetic sequences, with Hamigeran G's initial synthesis requiring 24 linear steps [3].

Total Synthesis Asymmetric Synthesis Enantioselective Catalysis

Procurement-Guided Application Scenarios for Hamigeran B Based on Verified Evidence


Antiviral Lead Discovery: Herpes Simplex Virus and Poliovirus Screening

Hamigeran B is the only member of the hamigeran natural product family with demonstrated antiviral activity, achieving 100% in vitro inhibition of both Herpes Simplex virus and Poliovirus at 132 μg per disk with minimal cytotoxicity [1]. This exclusive phenotype makes Hamigeran B an essential positive control and lead scaffold for antiviral screening programs targeting these viral pathogens. Procurement of alternative hamigeran family members (e.g., Hamigerans A, C, D, or 4-bromohamigeran B) would yield false-negative results in herpes or polio virus assays, as none of these structurally related compounds exhibit detectable antiviral activity under identical assay conditions [2].

Dual-Mechanism Anticancer-Antiviral Research Programs

Hamigeran B exhibits a balanced dual-activity profile combining moderate cytotoxicity against P-388 leukemia cells (IC50 13.5 μM) with potent, broad-spectrum antiviral activity [1]. This contrasts with Hamigeran D, which shows superior cytotoxicity (IC50 8.0 μM, approximately 1.7-fold more potent) but is completely inactive in antiviral assays [2]. For research programs investigating compounds with potential dual antiviral and anticancer mechanisms, Hamigeran B provides a unique starting scaffold that cannot be replicated by selecting the more cytotoxic but antiviral-inactive Hamigeran D.

Structure-Activity Relationship (SAR) Studies of Halogenated Diterpenoid Scaffolds

The dramatic functional divergence between Hamigeran B and 4-bromohamigeran B—differing by a single additional bromine substituent at C-4—provides an ideal paired comparator system for SAR studies. Hamigeran B exhibits exclusive antiviral activity (100% inhibition of herpes and polio viruses) and slight antibacterial activity, whereas 4-bromohamigeran B shows no antiviral activity but moderate antibacterial activity against Bacillus subtilis (3-mm inhibition zone at 96 μg/disk) [1]. This single-atom substitution confers a complete functional switch, making this compound pair uniquely valuable for investigating the role of halogenation pattern on biological target engagement within the hamigeran scaffold.

Synthetic Methodology Development and Total Synthesis Training

With multiple validated total synthesis routes reported by independent research groups—including asymmetric catalytic approaches employing Pd-catalyzed decarboxylative allylic alkylation to construct the challenging quaternary stereocenter [1] and Lewis acid-mediated aldol cyclization strategies [2]—Hamigeran B serves as an excellent benchmark substrate for developing and validating new synthetic methodologies targeting densely functionalized 6-6-5 tricyclic systems. The compound's three contiguous stereocenters and brominated quinone moiety present synthetically instructive challenges that have been successfully addressed by diverse strategic approaches, providing a rich comparative literature base for training and methodology assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hamigeran B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.